2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride
Overview
Description
2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is a chemical compound that features a pyrrolidine ring, a common structural motif in medicinal chemistry due to its versatility and biological activity. This compound is of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine and chlorosulfonic acid.
Reaction Steps: The pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidine-1-sulfonyl chloride.
Amination: The resulting pyrrolidine-1-sulfonyl chloride is then reacted with ethanamine to form 2-(pyrrolidine-1-sulfonyl)ethanamine.
Hydrochloride Formation: The final step involves treating the 2-(pyrrolidine-1-sulfonyl)ethanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic route, with careful control of reaction conditions to ensure purity and yield. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Types of Reactions:
Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.
Reduction: Reduction reactions can be used to convert pyrrolidone derivatives back to pyrrolidine.
Substitution: The sulfonyl group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine-1-sulfonyl compounds.
Scientific Research Applications
2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studying the biological activity of pyrrolidine derivatives in various biological systems.
Medicine: Investigating potential therapeutic applications, such as in the development of new drugs.
Industry: Used as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 2-(pyrrolidine-1-sulfonyl)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Pyrrolidine-1-sulfonyl chloride: A related compound used in similar synthetic routes.
2-(Pyrrolidine-1-sulfonyl)phenol: Another pyrrolidine derivative with different functional groups.
Uniqueness: 2-(Pyrrolidine-1-sulfonyl)ethanamine hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-3-6-11(9,10)8-4-1-2-5-8;/h1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSXSMTNVHNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31644-53-8 | |
Record name | Ethanamine, 2-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31644-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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